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molecular formula C12H24O2 B592136 Ethyl 8-methylnonanoate CAS No. 905589-94-8

Ethyl 8-methylnonanoate

Cat. No. B592136
M. Wt: 200.322
InChI Key: GFHUSRSVULITGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700331B2

Procedure details

From the obtained ethyl 8-methylnonanoate, 19.20 g was dissolved in ethanol (72.0 ml) and 2M NaOH aqueous solution (72.0 ml) was slowly added at 0° C. (ice bath). The mixture was heated with stirring using an oil bath at 60° C. for 1 hour, the reaction vessel was returned to room temperature and ethanol was evaporated under reduced pressure. 2M NaOH (30 ml) and water (30 ml) were added to the solution, and the solution was washed with tert-butyl methyl ether (100 ml). The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again. The aqueous layer was carefully acidified with 2M HCl aqueous solution (150 ml), and the mixture was extracted twice with heptane (150 ml). The combined heptane layer was washed with water (100 ml) and then saturated brine (100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 8-methylnonanoic acid (15.9 g, crude yield 96.6%) as a crude product of a pale-yellow oil. As a result of the GCMS analysis, it contained structurally unidentified impurities A (0.01%), B (0.03%), C (0.04%), and D (0.07%), and the purity of 8-methylnonanoic acid was 99.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].[OH-].[Na+]>C(O)C>[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCC(=O)OCC)C
Name
Quantity
72 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
2M NaOH (30 ml) and water (30 ml) were added to the solution
WASH
Type
WASH
Details
the solution was washed with tert-butyl methyl ether (100 ml)
WASH
Type
WASH
Details
The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with heptane (150 ml)
WASH
Type
WASH
Details
The combined heptane layer was washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine (100 ml), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700331B2

Procedure details

From the obtained ethyl 8-methylnonanoate, 19.20 g was dissolved in ethanol (72.0 ml) and 2M NaOH aqueous solution (72.0 ml) was slowly added at 0° C. (ice bath). The mixture was heated with stirring using an oil bath at 60° C. for 1 hour, the reaction vessel was returned to room temperature and ethanol was evaporated under reduced pressure. 2M NaOH (30 ml) and water (30 ml) were added to the solution, and the solution was washed with tert-butyl methyl ether (100 ml). The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again. The aqueous layer was carefully acidified with 2M HCl aqueous solution (150 ml), and the mixture was extracted twice with heptane (150 ml). The combined heptane layer was washed with water (100 ml) and then saturated brine (100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 8-methylnonanoic acid (15.9 g, crude yield 96.6%) as a crude product of a pale-yellow oil. As a result of the GCMS analysis, it contained structurally unidentified impurities A (0.01%), B (0.03%), C (0.04%), and D (0.07%), and the purity of 8-methylnonanoic acid was 99.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].[OH-].[Na+]>C(O)C>[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCC(=O)OCC)C
Name
Quantity
72 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
2M NaOH (30 ml) and water (30 ml) were added to the solution
WASH
Type
WASH
Details
the solution was washed with tert-butyl methyl ether (100 ml)
WASH
Type
WASH
Details
The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with heptane (150 ml)
WASH
Type
WASH
Details
The combined heptane layer was washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine (100 ml), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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